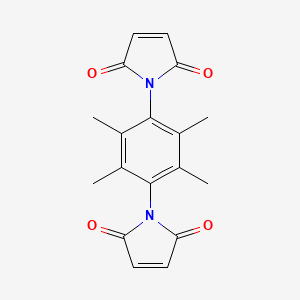
1,1'-(2,3,5,6-Tetramethyl-1,4-phenylene)bis(1H-pyrrole-2,5-dione)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(2,3,5,6-Tetramethyl-1,4-phenylene)bis(1H-pyrrole-2,5-dione) is an organic compound characterized by its unique structure, which includes a tetramethyl-substituted phenylene core linked to two pyrrole-2,5-dione moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(2,3,5,6-Tetramethyl-1,4-phenylene)bis(1H-pyrrole-2,5-dione) typically involves the following steps:
Starting Materials: The synthesis begins with 2,3,5,6-tetramethyl-1,4-phenylenediamine.
Reaction with Maleic Anhydride: The phenylenediamine is reacted with maleic anhydride under controlled conditions to form the desired bis(pyrrole-2,5-dione) structure.
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and implementing continuous flow processes to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-(2,3,5,6-Tetramethyl-1,4-phenylene)bis(1H-pyrrole-2,5-dione) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the pyrrole-2,5-dione moieties to pyrrolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenylene ring or the pyrrole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Pyrrolidine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
1,1’-(2,3,5,6-Tetramethyl-1,4-phenylene)bis(1H-pyrrole-2,5-dione) has several scientific research applications:
Materials Science: Used in the development of organic semiconductors and conductive polymers.
Organic Electronics: Employed in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.
Industrial Applications: Utilized in the synthesis of advanced materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 1,1’-(2,3,5,6-Tetramethyl-1,4-phenylene)bis(1H-pyrrole-2,5-dione) involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biological pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to various biological effects, including inhibition of enzyme activity or modulation of signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
2,3,5,6-Tetramethyl-1,4-phenylenediamine: A precursor in the synthesis of the target compound.
1,1’-(Methylenedi-4,1-phenylene)bis(1H-pyrrole-2,5-dione): A structurally similar compound with different substitution patterns.
2,3,5,6-Tetramethylphenol: Another tetramethyl-substituted phenylene derivative with different functional groups.
Uniqueness
1,1’-(2,3,5,6-Tetramethyl-1,4-phenylene)bis(1H-pyrrole-2,5-dione) is unique due to its specific combination of a tetramethyl-substituted phenylene core and pyrrole-2,5-dione moieties. This structure imparts distinct electronic and steric properties, making it valuable for applications in materials science and medicinal chemistry.
Propiedades
Número CAS |
66320-23-8 |
|---|---|
Fórmula molecular |
C18H16N2O4 |
Peso molecular |
324.3 g/mol |
Nombre IUPAC |
1-[4-(2,5-dioxopyrrol-1-yl)-2,3,5,6-tetramethylphenyl]pyrrole-2,5-dione |
InChI |
InChI=1S/C18H16N2O4/c1-9-10(2)18(20-15(23)7-8-16(20)24)12(4)11(3)17(9)19-13(21)5-6-14(19)22/h5-8H,1-4H3 |
Clave InChI |
PIXSVGBXTOZDIW-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C(=C1N2C(=O)C=CC2=O)C)C)N3C(=O)C=CC3=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


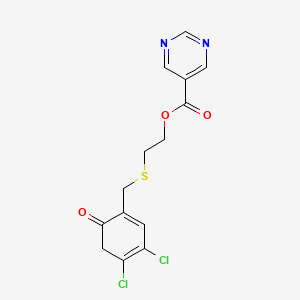
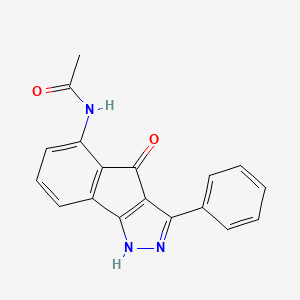
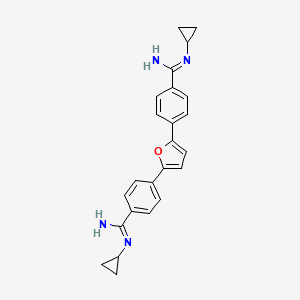

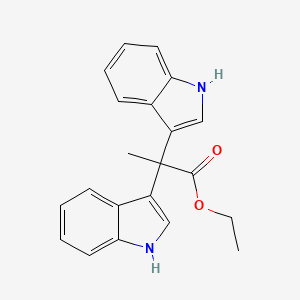

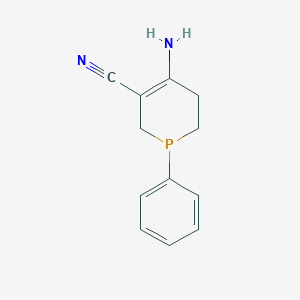
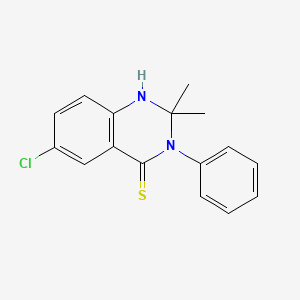
![Furan, tetrahydro-2-[(phenylmethoxy)methyl]-](/img/structure/B12907410.png)
![7-Fluoro-3-methyl-3-propyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12907416.png)
![6,7-Dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B12907430.png)

![6-[2-(3,5-Dimethyl-1,2-oxazol-4-yl)ethyl]oxan-2-one](/img/structure/B12907446.png)
![N-(Furan-2-yl)-N-[(4-nitrophenyl)methyl]acetamide](/img/structure/B12907452.png)
